Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate
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Overview
Description
Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate is a chemical compound with the molecular formula C6H2BrCl2NaO2S. It is commonly used in various research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2,4-dichlorobenzene. This process can be carried out using sodium sulfite in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product’s formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reactants are continuously fed, and the product is extracted and purified. The use of advanced purification techniques, such as crystallization and filtration, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are often used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can produce sulfonic acids.
Scientific Research Applications
Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound is utilized in biochemical assays and as a labeling reagent for certain biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate exerts its effects involves its reactivity with various nucleophiles and electrophiles. The sulfonate group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- Sodium 5-bromo-2,4-dichlorobenzene-1-sulfonate
- Sodium 5-bromo-2,4-dichlorobenzene-1-sulfonamide
- Sodium 5-bromo-2,4-dichlorobenzene-1-sulfonyl chloride
Comparison: Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate is unique due to its specific sulfonate group, which imparts distinct reactivity and stability compared to other similar compounds. For example, the sulfonate group in Sodium 5-bromo-2,4-dichlorobenzene-1-sulfonate makes it more reactive in nucleophilic substitution reactions, while the sulfonamide and sulfonyl chloride derivatives have different reactivity profiles and applications.
Properties
Molecular Formula |
C6H2BrCl2NaO2S |
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Molecular Weight |
311.94 g/mol |
IUPAC Name |
sodium;5-bromo-2,4-dichlorobenzenesulfinate |
InChI |
InChI=1S/C6H3BrCl2O2S.Na/c7-3-1-6(12(10)11)5(9)2-4(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |
InChI Key |
VUIHIUHDGWFLSL-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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